![molecular formula C20H19N3O2S B2537288 (E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide CAS No. 1396892-85-5](/img/structure/B2537288.png)
(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide
説明
(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
The compound interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the activity of RIPK1, thereby preventing the initiation of necroptosis .
Biochemical Pathways
The inhibition of RIPK1 disrupts the necroptosis pathway. Necroptosis is a form of cell death that is distinct from apoptosis and is typically triggered by various pathological stimuli, including cytokines, pathogen invasion, and DNA damage . By inhibiting RIPK1, the compound prevents the downstream effects of necroptosis, such as inflammation and tissue damage .
Pharmacokinetics
These studies are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent .
Result of Action
The inhibition of RIPK1 by the compound results in potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could be effective in mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
生化学分析
Biochemical Properties
(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is characterized by the binding of the compound to the allosteric pocket of the enzyme, thereby inhibiting its activity . This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been observed to inhibit necroptosis in both human and mouse cellular assays . This inhibition is achieved through the suppression of RIPK1 activity, which in turn affects downstream signaling pathways involved in cell death and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding prevents the activation of RIPK1 and its downstream signaling pathways, thereby inhibiting necroptosis . Additionally, this compound may influence the expression of genes involved in cell death and inflammation, further contributing to its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, allowing for prolonged studies of its effects on cellular function . Degradation of the compound may occur over extended periods, potentially influencing its efficacy . Long-term studies have shown that this compound can maintain its inhibitory effects on necroptosis, although the extent of inhibition may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of necroptosis, with higher doses resulting in more pronounced effects . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining an optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. The compound’s interaction with RIPK1 is a key aspect of its metabolic pathway, as it inhibits the enzyme’s activity and prevents the progression of necroptosis . Additionally, this compound may affect metabolic flux and metabolite levels, further contributing to its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects on RIPK1 . Transporters and binding proteins may facilitate the localization and accumulation of this compound within specific tissues, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with RIPK1 and other biomolecules . Targeting signals and post-translational modifications may influence the localization of this compound, ensuring its effective inhibition of necroptosis .
生物活性
(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article provides an in-depth analysis of the biological activity associated with this compound, supported by data tables and findings from relevant studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C18H20N4O2S
Molar Mass: 364.44 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It has been noted for its ability to regulate cell-mediated immunity and exhibit anti-arthritic properties. The underlying mechanisms include:
- Inhibition of Pro-inflammatory Cytokines: The compound has shown potential in reducing levels of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.
- Antimicrobial Activity: Research indicates that derivatives of the pyrrolo[1,2-a]imidazole framework possess significant antibacterial and antifungal properties.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory effects of compounds related to this compound. For instance:
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties against various pathogens:
Pathogen | MIC (μg/mL) | Compound Tested | Reference |
---|---|---|---|
Staphylococcus aureus | 4 | 6c | |
Escherichia coli | 4 | 6c | |
Klebsiella pneumoniae | 8 | 6c | |
Acinetobacter baumannii | 8 | 6c |
Case Studies
A recent study evaluated the efficacy of a series of pyrrolo[1,2-a]imidazole derivatives in vitro against several bacterial strains. The findings indicated that certain substitutions on the phenyl moiety significantly enhanced antimicrobial activity. For example:
科学的研究の応用
Antibacterial Activity
Recent studies have demonstrated that derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exhibit significant antibacterial activity. For instance, a study found that certain synthesized compounds showed effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli . The compound (E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide may similarly possess antibacterial properties due to its structural similarities with other active derivatives.
Antifungal Activity
In addition to antibacterial properties, the compound has been investigated for its antifungal potential. Research indicates that related pyrrolo[1,2-a]imidazole derivatives have shown activity against fungal pathogens such as Cryptococcus neoformans . This suggests that this compound could be explored further for antifungal applications.
Anti-inflammatory Properties
The anti-inflammatory effects of compounds within the pyrrolo[1,2-a]imidazole class have been noted in various studies. These compounds can modulate immune responses and have been proposed for use in treating conditions like rheumatoid arthritis . Given its structural characteristics, this compound could potentially exhibit similar anti-inflammatory effects.
Structure Activity Relationship
Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings and the imidazole core can significantly influence biological activity. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl moiety has been shown to affect the antibacterial potency of similar compounds .
Case Studies and Research Findings
Study | Findings | Application |
---|---|---|
Hill et al. (1975) | Discovered that 6,7-dihydro derivatives can regulate cell-mediated immunity | Potential use in autoimmune diseases |
MDPI Study (2021) | Synthesis of quaternary salts with notable antibacterial activity | Development of new antimicrobial agents |
PMC Study (2021) | Investigated SAR leading to improved antifungal activity | Targeted antifungal therapies |
特性
IUPAC Name |
(E)-N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylethenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-26(25,13-11-16-6-2-1-3-7-16)22-18-9-4-8-17(14-18)19-15-21-20-10-5-12-23(19)20/h1-4,6-9,11,13-15,22H,5,10,12H2/b13-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEAZIAAJORMHR-ACCUITESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)C=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。